molecular formula C10H13N3O4 B2436457 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea CAS No. 199464-37-4

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

Cat. No.: B2436457
CAS No.: 199464-37-4
M. Wt: 239.231
InChI Key: PGXZNKSUHMEKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 3-(2-Methoxyethyl)-1-(4-aminophenyl)urea.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXZNKSUHMEKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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